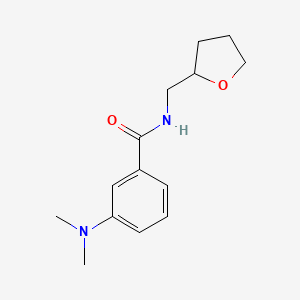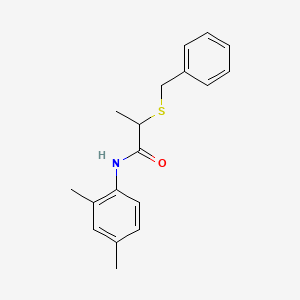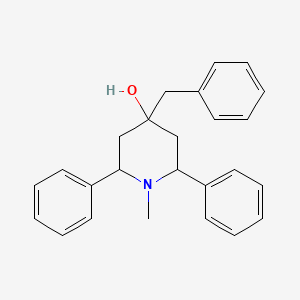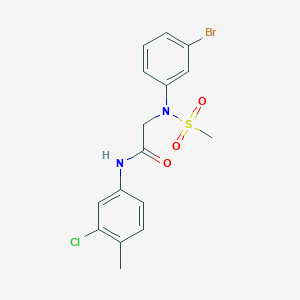![molecular formula C25H34N4O2 B5093696 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one](/img/structure/B5093696.png)
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with benzyl and pyrazolylacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acylation: The benzylated piperidine is acylated with 2-pyrazol-1-ylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolylacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors in the nervous system.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Pathways: The compound can influence signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Shares the benzyl-piperidine core structure but lacks the pyrazolylacetyl group.
1-(1-Benzylpiperidin-4-yl)-piperidin-2-one: Similar piperidine structure with different substituents.
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one is unique due to the presence of both benzyl and pyrazolylacetyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c30-24(27-17-11-23(12-18-27)19-22-5-2-1-3-6-22)8-7-21-9-15-28(16-10-21)25(31)20-29-14-4-13-26-29/h1-6,13-14,21,23H,7-12,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEAAIIHOIIOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5093617.png)
![6-amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5093625.png)

![N-(3-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5093632.png)
![methyl 2-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5093647.png)

![1-{7-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B5093666.png)




![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5093700.png)

![[1-[(3-Nitrophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5093710.png)
